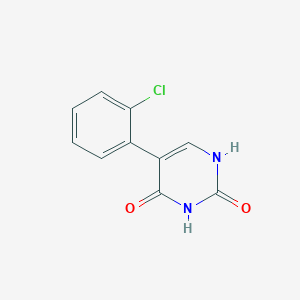
(2,2-Dibromocyclopropyl)benzene
概要
説明
(2,2-Dibromocyclopropyl)benzene is an organic compound with the molecular formula C9H8Br2. It consists of a benzene ring attached to a cyclopropyl group that is substituted with two bromine atoms. This compound is of interest in organic chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
(2,2-Dibromocyclopropyl)benzene can be synthesized through various methods. One common approach involves the bromination of cyclopropylbenzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the addition of bromine atoms to the cyclopropyl ring .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process must be carefully controlled to ensure the correct substitution pattern and to minimize the formation of by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
(2,2-Dibromocyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form (2-Bromocyclopropyl)benzene or cyclopropylbenzene.
Oxidation Reactions: Oxidation can lead to the formation of cyclopropylbenzene derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide (NaI) in acetone for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used for reduction.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.
Major Products Formed
Substitution: Products include various substituted cyclopropylbenzenes.
Reduction: Products include (2-Bromocyclopropyl)benzene and cyclopropylbenzene.
Oxidation: Products include cyclopropylbenzene derivatives with hydroxyl, carbonyl, or carboxyl groups.
科学的研究の応用
(2,2-Dibromocyclopropyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2,2-Dibromocyclopropyl)benzene involves its reactivity due to the strained cyclopropyl ring and the presence of bromine atoms. The compound can undergo ring-opening reactions, nucleophilic substitutions, and other transformations that are facilitated by the electron-withdrawing effects of the bromine atoms. These reactions can target specific molecular pathways and enzymes, making the compound useful in various biochemical and industrial processes .
類似化合物との比較
Similar Compounds
- (2-Bromocyclopropyl)benzene
- Cyclopropylbenzene
- (2,2-Dichlorocyclopropyl)benzene
Uniqueness
(2,2-Dibromocyclopropyl)benzene is unique due to the presence of two bromine atoms on the cyclopropyl ring, which significantly influences its reactivity and chemical behavior. Compared to similar compounds, it offers distinct advantages in certain synthetic applications and research contexts due to its specific substitution pattern and the resulting electronic effects .
特性
IUPAC Name |
(2,2-dibromocyclopropyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2/c10-9(11)6-8(9)7-4-2-1-3-5-7/h1-5,8H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSAMRMQHHYSGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Br)Br)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277595 | |
| Record name | (2,2-Dibromocyclopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3234-51-3 | |
| Record name | NSC72310 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72310 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC3014 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3014 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,2-Dibromocyclopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B6328329.png)


![N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine](/img/structure/B6328355.png)
![3-Methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B6328369.png)
![4,5-Dihydro-1-[3-(trimethoxysilyl)propyl]-1h-imidazole](/img/structure/B6328374.png)



